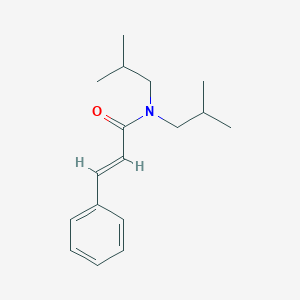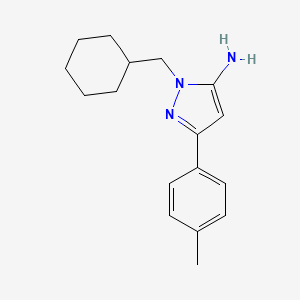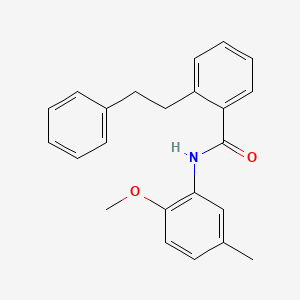![molecular formula C18H22N6O2 B5618949 7-isopropyl-N-methyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5618949.png)
7-isopropyl-N-methyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazolo[1,5-a]pyrimidine derivatives are of significant interest due to their potential biological activities and applications in medicinal chemistry. These compounds are structurally related to purines, which are fundamental components of DNA and RNA, thus offering a template for interaction with biological targets.
Synthesis Analysis
The synthesis of triazolo[1,5-a]pyrimidine derivatives often involves regioselective reactions and cyclization processes. For example, the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidine carboxamides involves multiple steps, including treatment with POCl3 to generate a reactive intermediate, followed by reactions with amines, alcohols, or phenylboronic acids in the presence of a Pd-catalyst (Drev et al., 2014).
Molecular Structure Analysis
The molecular structure of triazolo[1,5-a]pyrimidine derivatives reveals a compact heterocyclic system that can engage in various non-covalent interactions. For instance, crystallographic studies show the importance of hydrogen bonding and π-π stacking interactions in determining the supramolecular architecture of these compounds (Canfora et al., 2010).
Chemical Reactions and Properties
Triazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution and cyclization, to yield structurally diverse compounds. These reactions are crucial for the functionalization and further derivatization of the core structure, enabling the exploration of structure-activity relationships (Biagi et al., 2003).
Propiedades
IUPAC Name |
N-methyl-7-propan-2-yl-N-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-11(2)15-8-13(21-18-19-10-20-24(15)18)17(25)23(3)9-14-12-6-4-5-7-16(12)26-22-14/h8,10-11H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNZWMUTDIQPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC2=NC=NN12)C(=O)N(C)CC3=NOC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-7-propan-2-yl-N-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5618872.png)
![[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5618879.png)
![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B5618883.png)
![3-methoxy-1-{2-[4-(2-methoxyphenyl)-2-methylpiperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5618892.png)
![5-(4-isopropylbenzyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5618893.png)
![4-{5-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-2-furoyl}morpholine](/img/structure/B5618897.png)
![2-[(3,4-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5618901.png)
![(2-methylthieno[3,2-d]pyrimidin-4-yl)[2-(pyridin-3-ylamino)ethyl]amine](/img/structure/B5618934.png)
![3-{2-[(1S*,5R*)-3-benzoyl-3,6-diazabicyclo[3.2.2]non-6-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5618937.png)


![2,4-bis(ethylthio)-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5618966.png)
